molecular formula C15H12N2O2 B1619589 N-(3-cyanophenyl)-4-methoxybenzamide CAS No. 316150-86-4

N-(3-cyanophenyl)-4-methoxybenzamide

カタログ番号: B1619589
CAS番号: 316150-86-4
分子量: 252.27 g/mol
InChIキー: HXDBEVLWHUIGRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-Cyanophenyl)-4-methoxybenzamide is a substituted benzamide featuring a 4-methoxybenzoyl group linked to a 3-cyanophenylamine moiety. The methoxy group at the para position of the benzamide ring contributes to electron-donating effects, while the cyano group (-CN) at the meta position of the phenyl ring introduces strong electron-withdrawing properties.

特性

CAS番号

316150-86-4

分子式

C15H12N2O2

分子量

252.27 g/mol

IUPAC名

N-(3-cyanophenyl)-4-methoxybenzamide

InChI

InChI=1S/C15H12N2O2/c1-19-14-7-5-12(6-8-14)15(18)17-13-4-2-3-11(9-13)10-16/h2-9H,1H3,(H,17,18)

InChIキー

HXDBEVLWHUIGRV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N

正規SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C#N

製品の起源

United States

類似化合物との比較

Comparative Analysis with Structural Analogues

Substituent Effects on Stability and Reactivity

Hydrolytic Stability
  • N-(6-Aminohexyl)-4-methoxybenzamide (): In conjugates with oligonucleotides, the phosphoramide bond showed pH-dependent stability. At pH 4.5, 80% cleavage occurred within 24 hours, indicating sensitivity to acidic conditions. The aminohexyl group likely increases hydrophilicity, accelerating hydrolysis.
  • Implication for Target Compound: The 3-cyanophenyl group, being more hydrophobic and electron-deficient, may enhance stability in acidic environments compared to aminohexyl substituents.
Crystallinity and Structural Parameters
  • 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) () : Crystallographic analysis revealed two molecules per asymmetric unit, with nitro and bromo groups influencing packing via halogen bonding.
  • 3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide () : X-ray studies highlighted intramolecular hydrogen bonds between acetoxy and methoxy groups, stabilizing the crystal lattice.
EGFR Tyrosine Kinase Docking
  • Compound 7j (Quinazolinone derivative, ): Achieved a docking score of −9.65 kcal/mol with EGFR TKD (PDB:1M17), attributed to hydrogen bonding with Met793 and hydrophobic interactions.
  • Compound 7h (Thiophene derivative, ) : Score of −9.31 kcal/mol, with weaker π-π stacking due to thiophene’s smaller aromatic system.
Antioxidant Activity
  • 3-Acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide () : Demonstrated moderate antioxidant activity via DPPH assays (IC₅₀ = 58 µM), attributed to radical scavenging by the acetoxy group.
Metal Complexation
  • N-(3-Acetylphenylcarbamothioyl)-4-methoxybenzamide () : Formed stable complexes with Mn(II), Co(II), and Cd(II), leveraging the thioamide group’s chelating ability.
  • Target Compound: The absence of thioamide or aminohexyl groups likely limits metal coordination, directing its utility toward organic synthesis rather than coordination chemistry.
Fluorination and Halogenation
  • N-(3-Iodo-1-isopropoxypropyl)-4-methoxybenzamide () : Iodine’s polarizability facilitated electrophilic substitutions, yielding 84% product under mild conditions.
  • Target Compound: The cyano group’s electron-withdrawing nature may deactivate the aromatic ring, reducing susceptibility to electrophilic attack compared to halogenated analogues.

Data Tables

Table 1: Physicochemical Properties of Selected Analogues

Compound Substituent Molecular Weight Key Property Reference
N-(3-Cyanophenyl)-4-methoxybenzamide 3-CN, 4-OCH₃ 266.27 g/mol High hydrophobicity -
N-(6-Aminohexyl)-4-methoxybenzamide 6-NH₂(CH₂)₆, 4-OCH₃ 292.36 g/mol pH-sensitive hydrolysis
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂ 321.12 g/mol Halogen bonding in crystals
N-(tert-butyl)-4-methoxybenzamide tert-butyl, 4-OCH₃ 207.27 g/mol High steric hindrance

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。